Dysprosium monophosphide

Band gap engineering Rare-earth monophosphide Optoelectronic semiconductor

Dysprosium monophosphide (DyP, CAS 12019-91-9) is a binary rare-earth pnictide semiconductor belonging to the NaCl-structure (B1) monophosphide family. It crystallizes in the cubic Fm3̄m space group with a lattice constant a = 5.653 Å, possesses a reported optical band gap of 1.15 eV, and exhibits n-type electrical conduction with bulk Hall mobility (μH) of 8.5 cm³/V·s.

Molecular Formula DyP
Molecular Weight 193.47 g/mol
CAS No. 12019-91-9
Cat. No. B085065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDysprosium monophosphide
CAS12019-91-9
Molecular FormulaDyP
Molecular Weight193.47 g/mol
Structural Identifiers
SMILESP#[Dy]
InChIInChI=1S/Dy.P
InChIKeyNAUXLTDHJZDBHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dysprosium Monophosphide (DyP, CAS 12019-91-9): Core Physicochemical and Crystallographic Profile for Semiconductor and Epitaxial Procurement


Dysprosium monophosphide (DyP, CAS 12019-91-9) is a binary rare-earth pnictide semiconductor belonging to the NaCl-structure (B1) monophosphide family. It crystallizes in the cubic Fm3̄m space group with a lattice constant a = 5.653 Å, possesses a reported optical band gap of 1.15 eV, and exhibits n-type electrical conduction with bulk Hall mobility (μH) of 8.5 cm³/V·s . Bulk resistivity is on the order of 10⁻² Ω·cm with carrier concentrations of 10¹⁸–10¹⁹ cm⁻³ . DyP is isostructural with other rare-earth monophosphides (LnP, Ln = La through Lu) but displays compound-specific electronic and structural parameters that materially affect its suitability for epitaxial heterostructure and high-frequency device applications.

Why Dysprosium Monophosphide (DyP) Cannot Be Swapped with Other Rare-Earth Monophosphides or Monopnictides Without Performance Consequence


Although all light-to-heavy rare-earth monophosphides (LaP, NdP, SmP, GdP, TbP, DyP, HoP, ErP, TmP, YbP, LuP) adopt the same NaCl-type crystal structure, their electronic band gaps span a wide 1.0–1.46 eV range across the series , and their lattice constants differ sufficiently to preclude interchangeable use in epitaxial heterostructures with commercially critical substrates such as GaAs. Even within the same rare-earth element, switching from the phosphide (DyP) to the arsenide (DyAs) alters the lattice mismatch to GaAs from <0.01% to ~2.4% and reduces epitaxial electron mobility by approximately an order of magnitude . These quantifiable divergences in band alignment, lattice registry, carrier transport, and Schottky barrier formation mean that substituting DyP with a generic 'nearest-available' rare-earth pnictide without experimental verification will predictably degrade or invalidate device performance.

Quantitative Differentiation Evidence for Dysprosium Monophosphide (DyP) vs. Closest Comparators: Head-to-Head and Cross-Study Data


Band Gap Differentiation: DyP (1.15 eV) vs. YbP (1.30 eV) — Direct Optical Absorption Comparison

In a direct head-to-head experimental study, Ren and Meng (1988) synthesized both DyP and YbP by identical solid-state reaction methods and measured their optical absorption spectra to determine fundamental band gaps. DyP exhibits a band gap of 1.15 eV, while YbP shows a wider gap of 1.30 eV . This 0.15 eV difference (approximately 13% larger gap for YbP) places DyP closer to the optimal single-junction photovoltaic range and affects the onset of optical absorption and carrier generation thresholds. Both compounds are n-type semiconductors with comparable bulk resistivity (~10⁻² Ω·cm), but the narrower gap of DyP makes it the preferential candidate when lower-energy photon harvesting or reduced turn-on voltage in Schottky junctions is required.

Band gap engineering Rare-earth monophosphide Optoelectronic semiconductor DyP YbP

Lattice Match to GaAs: DyP (<0.01% Mismatch) vs. DyAs (~2.4% Mismatch) — MBE Epitaxial Registry Comparison

Lee et al. (1998) reported that epitaxial DyP grown by solid-source MBE on GaAs(001) substrates exhibits a room-temperature lattice mismatch of less than 0.01% relative to GaAs (aGaAs = 5.6533 Å; aDyP = 5.653 Å), representing near-perfect lattice registry . In the same study, dysprosium arsenide (DyAs) grown under identical MBE conditions displayed a lattice mismatch to GaAs of approximately 2.4% — roughly 240 times larger than that of DyP . This near-zero mismatch enables DyP to be grown as high-quality single-crystal epilayers with RMS surface roughness of ~0.5 nm, compared to ~1.3 nm for DyAs . The DyP/GaAs interface remains structurally coherent with no evidence of misfit dislocations by TEM analysis.

Molecular beam epitaxy Lattice mismatch GaAs substrate DyP/GaAs heterostructure Dysprosium arsenide

Epitaxial Electron Mobility: DyP (250–300 cm²/V·s) vs. DyAs (25–40 cm²/V·s) — Room-Temperature Hall Measurement Comparison

Hall-effect measurements on MBE-grown epilayers reveal a striking transport disparity between DyP and DyAs. DyP epilayers exhibit room-temperature electron mobilities of 250–300 cm²/V·s with carrier concentrations of 3–4 × 10²⁰ cm⁻³ and resistivity of approximately 60 μΩ·cm . In contrast, DyAs epilayers grown under the same MBE conditions show mobilities of only 25–40 cm²/V·s (roughly an order of magnitude lower) with higher carrier concentrations of 1–2 × 10²¹ cm⁻³ . The approximately 7.5–10× mobility advantage of DyP, combined with its lower carrier concentration, translates to significantly lower series resistance in vertical transport devices and reduced scattering losses in high-frequency applications.

Electron mobility Hall measurement MBE epilayer DyP DyAs Semiconductor transport

Schottky Barrier Formation on GaAs: DyP (0.81 eV Well-Defined Barrier) vs. DyAs (Weak/Non-Ohmic but Poorly Rectifying) — I-V and C-V Characterization

Current-voltage (I-V) and capacitance-voltage (C-V) measurements demonstrate that DyP forms a well-defined Schottky barrier to n-type GaAs with a barrier height of 0.81 eV at room temperature . In the same study, DyAs contacts to GaAs were characterized as forming only a 'weak Schottky barrier' with inferior rectification characteristics that were not quantifiable as a single barrier height . Furthermore, DyP Schottky diodes on GaAs with 10 μm² junction area exhibited a cutoff frequency approaching 2.5 THz based on S-parameter equivalent-circuit extraction . DyP also forms Schottky contacts to n-GaP (0.9 eV) and p-InP (0.74 eV), while exhibiting ohmic behavior on n-InP (specific contact resistance 1 × 10⁻⁴ Ω·cm²) and p-GaAs (2.9 × 10⁻⁵ Ω·cm²), demonstrating substrate-dependent carrier transport selectivity .

Schottky barrier height DyP/GaAs contact High-temperature stable metallization III-V semiconductor Rare-earth pnictide contact

High-Pressure Structural Stability: DyP (B1→B2 Transition at 57 GPa) vs. DyAs (51 GPa) — Theoretical Inter-Ionic Potential Study

Bhajanker et al. (2012) employed inter-ionic potential theory with modified ionic charge to calculate the pressure-induced structural phase transition from the NaCl-type (B1) to CsCl-type (B2) structure for both DyP and DyAs. DyP was found to undergo the B1→B2 transition at 57 GPa, whereas DyAs transforms at a lower pressure of 51 GPa . This 6 GPa difference (~12% higher transition pressure for DyP) indicates that DyP possesses greater mechanical stability under hydrostatic compression. The same study calculated that bulk modulus and cohesive energy are systematically higher for DyP, consistent with the smaller anion (P³⁻ vs. As³⁻) producing stronger ionic bonding and greater resistance to volume collapse.

High-pressure phase transition NaCl-to-CsCl transition Equation of state DyP DyAs Mechanical stability

Optimal Application Scenarios for Dysprosium Monophosphide (DyP) Rooted in Quantitative Differentiation Evidence


Epitaxial Schottky Gate Metallization for GaAs-Based High-Frequency Transistors (HEMTs, MESFETs)

DyP's near-perfect lattice match to GaAs (<0.01% mismatch) combined with its well-defined 0.81 eV Schottky barrier height and THz-range cutoff frequency (~2.5 THz for 10 μm² diodes) make it a uniquely qualified candidate for epitaxial Schottky gate contacts in GaAs HEMTs and MESFETs. Unlike polycrystalline metal gates that suffer from thermodynamic instability and interfacial reactions at elevated temperatures, MBE-grown DyP epilayers remain structurally coherent and air-stable for months without oxidation , enabling reliable high-temperature and high-power operation. In this application context, DyAs (2.4% lattice mismatch, weak Schottky behavior) and other rare-earth monopnictides lacking GaAs lattice registry are functionally non-viable.

High-Temperature Stable Ohmic and Schottky Contacts to III-V Compound Semiconductors (GaAs, InP, GaP)

The high melting temperature of DyP, its demonstrated air stability with no oxidation after months of ambient exposure , and its substrate-selective contact behavior — Schottky on n-GaAs (0.81 eV), n-GaP (0.9 eV), and p-InP (0.74 eV) vs. ohmic on n-InP (1 × 10⁻⁴ Ω·cm²) and p-GaAs (2.9 × 10⁻⁵ Ω·cm²) — position DyP as a versatile, thermodynamically robust contact material for III-V device platforms . This is critically differentiated from conventional metal contacts (Al, Ag, Fe, Co) which react with GaAs to form metal-As and metal-Ga phases at relatively low temperatures, degrading contact performance and reliability.

DyP/Si Heterojunction Photodiodes and Photovoltaic Devices in the Near-IR Region

With a band gap of 1.15 eV , DyP is positioned closer to the Shockley-Queisser optimal range for single-junction photovoltaics than wider-gap rare-earth monophosphides such as YbP (1.30 eV) . DyP thin films deposited on p-type Si substrates form clear rectifying p-n junctions with measurable photovoltaic effect and spectral sensitivity . For research groups developing rare-earth/silicon heterojunction photodetectors or photovoltaic test structures, DyP provides a narrower band gap and correspondingly broader near-IR response compared to YbP, LaP (1.46 eV), or SmP (1.10 eV), making it the preferred candidate when the absorption edge must extend deeper into the near-infrared.

DyP/GaAs Superlattice and Heterostructure Research for Spintronics and Correlated-Electron Studies

DyP's rock-salt structure, the presence of localized 4f electrons from the Dy³⁺ cation, and its ability to form structurally perfect epitaxial superlattices with GaAs make it a model system for investigating rare-earth/semiconductor hybrid structures in spintronics and strongly correlated electron physics. The DyP/GaAs interface quality — preserved by the <0.01% lattice match and demonstrated by TEM, XRD, and AFM — is essential for probing magnetic proximity effects, spin injection, and heavy-fermion behavior without the confounding influence of interfacial defects that plague lattice-mismatched rare-earth pnictide/semiconductor heterostructures such as DyAs/GaAs.

Quote Request

Request a Quote for Dysprosium monophosphide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.